(5Z)-1-ACETYL-5-{[6-METHOXY-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Description
(5Z)-1-ACETYL-5-{[6-METHOXY-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline ring, a morpholine group, and an imidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
(5Z)-1-acetyl-5-[(6-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-12(25)24-17(19(26)22-20(24)29)11-14-9-13-10-15(27-2)3-4-16(13)21-18(14)23-5-7-28-8-6-23/h3-4,9-11H,5-8H2,1-2H3,(H,22,26,29)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBHJXOJNFVORU-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC2=C(N=C3C=CC(=CC3=C2)OC)N4CCOCC4)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1/C(=C\C2=C(N=C3C=CC(=CC3=C2)OC)N4CCOCC4)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ACETYL-5-{[6-METHOXY-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the quinoline and imidazolidinone precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline ring with morpholine.
Formation of the Imidazolidinone Core: This can be synthesized through the reaction of an appropriate diamine with a carbonyl compound.
Final Coupling Reaction: The quinoline and imidazolidinone intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-ACETYL-5-{[6-METHOXY-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline and imidazolidinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-1-ACETYL-5-{[6-METHOXY-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Imidazolidinone Derivatives: Compounds like thiazolidinediones, which share the imidazolidinone core.
Uniqueness
What sets (5Z)-1-ACETYL-5-{[6-METHOXY-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
